Product packaging for 2-(Diethoxymethyl)furan(Cat. No.:CAS No. 13529-27-6)

2-(Diethoxymethyl)furan

Cat. No.: B084415
CAS No.: 13529-27-6
M. Wt: 170.21 g/mol
InChI Key: SEILDMUKBMYIEZ-UHFFFAOYSA-N
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Description

Overview of Furan (B31954) Heterocyclic Chemistry

Furan is an aromatic compound, but its aromaticity is less pronounced than that of benzene (B151609), making it more reactive. wikipedia.orgacs.org This reactivity allows furan to participate in a wide range of chemical reactions, including electrophilic aromatic substitution and Diels-Alder reactions, where it acts as a diene. numberanalytics.comatamanchemicals.com The versatility of furan chemistry has led to its use in the synthesis of a diverse array of molecules. acs.orgresearchgate.net

Furan's structure can be viewed as a bis(enol ether), and its derivatives are often formed through the dehydrative cyclization of 1,4-dicarbonyl compounds. acs.org Conversely, the hydrolytic ring cleavage of furan provides an excellent pathway to 1,4-dicarbonyls. acs.org

Historical Context of Furan Synthesis and Derivatives within Chemical Research

The history of furan chemistry dates back to 1780, with the discovery of the first furan derivative, 2-furoic acid, by Carl Wilhelm Scheele. wikipedia.orgwordpress.combritannica.com In 1831, Johann Wolfgang Döbereiner reported another significant derivative, furfural (B47365), which was later characterized by John Stenhouse. wikipedia.orgwordpress.comwikipedia.org Furan itself was first synthesized by Heinrich Limpricht in 1870. wikipedia.orgwordpress.com

Early methods for synthesizing furans included the Feist–Benary synthesis, which involves the reaction of α-halogenated ketones with 1,3-dicarbonyl compounds, and the Paal-Knorr synthesis, which utilizes 1,4-diketones with a dehydrating agent like phosphorus pentoxide. wikipedia.orgatamanchemicals.com

Role of Furan Derivatives as Versatile Synthons and Building Blocks in Contemporary Organic Synthesis

Furan and its derivatives are highly valued as versatile synthons, or building blocks, in modern organic synthesis. numberanalytics.comacs.orgresearchgate.net Their ability to be transformed into a variety of other cyclic and acyclic compounds makes them crucial intermediates. acs.orgresearchgate.net For instance, the Diels-Alder reaction of furans can produce oxabicyclo[2.2.1]heptane derivatives, which can be further converted into cyclohexenes or substituted tetrahydrofurans. acs.org

Furan derivatives are key components in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.comresearchgate.net The incorporation of a furan ring can enhance the biological activity and pharmacokinetic properties of drug candidates. numberanalytics.com

The Strategic Position of 2-(Diethoxymethyl)furan as an Intermediate in Synthetic Pathways

This compound, also known as 2-furaldehyde diethyl acetal (B89532), is a derivative of furan where the aldehyde group at the 2-position is protected as a diethyl acetal. cymitquimica.com This protection is strategically important in multi-step syntheses, preventing the aldehyde from undergoing undesired reactions while other parts of the molecule are being modified.

The diethoxymethyl group can be selectively removed under acidic conditions to regenerate the aldehyde, allowing it to participate in subsequent reactions. This makes this compound a valuable intermediate in the regiospecific synthesis of substituted furans and other complex molecules. chim.it For example, it serves as a precursor in the synthesis of various chemical intermediates and has applications in the pharmaceutical and agrochemical industries. cymitquimica.comontosight.ai

Interactive Data Table: Properties of Furan

PropertyValueReference
Molecular FormulaC4H4O numberanalytics.com
Molar Mass68.075 g·mol−1 wikipedia.org
AppearanceColorless, volatile liquid wikipedia.org
Density0.936 g/mL wikipedia.orgatamanchemicals.com
Melting Point−85.6 °C wikipedia.org
Boiling Point31.3 °C wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O3 B084415 2-(Diethoxymethyl)furan CAS No. 13529-27-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethoxymethyl)furan
Source PubChem
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InChI

InChI=1S/C9H14O3/c1-3-10-9(11-4-2)8-6-5-7-12-8/h5-7,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEILDMUKBMYIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CO1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864418
Record name Furan, 2-(diethoxymethyl)-
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13529-27-6
Record name 2-Furaldehyde, diethyl acetal
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Record name Furfural diethyl acetal
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Record name Furan, 2-(diethoxymethyl)-
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Record name Furan, 2-(diethoxymethyl)-
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Record name 2-furaldehyde-diethylacetal
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Record name FURFURAL DIETHYL ACETAL
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Synthetic Methodologies for 2 Diethoxymethyl Furan

Acetalization of Furfural (B47365): Mechanistic and Catalytic Investigations

The acetalization of furfural with ethanol (B145695) is a reversible reaction that involves the reaction of the aldehyde group of furfural with two molecules of ethanol to form 2-(diethoxymethyl)furan and water. researchgate.net The general mechanism, particularly under acidic conditions, involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the ethanol molecule to form a hemiacetal. Subsequent protonation of the hydroxyl group of the hemiacetal and elimination of a water molecule leads to the formation of an oxonium ion. A second molecule of ethanol then attacks this intermediate, and after deprotonation, the final product, this compound, is formed. youtube.comyoutube.com To drive the equilibrium towards the product side, an excess of ethanol is often used, or the water produced during the reaction is removed. researchgate.net

Homogeneous Acid-Catalyzed Acetalization

Homogeneous acid catalysts, such as mineral acids like sulfuric acid, have been traditionally employed for the acetalization of furfural. researchgate.net These catalysts are effective in promoting the reaction due to their high acidity. For instance, the use of SnCl₂ as a recyclable catalyst has been reported for the synthesis of furfural dialkyl acetals under benign reaction conditions, demonstrating high selectivity. mdpi.com However, homogeneous catalysts present significant challenges, including difficulties in catalyst separation from the reaction mixture, potential for corrosion, and environmental concerns associated with their disposal. researchgate.net

Heterogeneous Catalytic Acetalization

To overcome the drawbacks of homogeneous catalysts, significant research has been directed towards the development of solid acid catalysts for the acetalization of furfural. rsc.org Heterogeneous catalysts offer several advantages, including ease of separation and recyclability, reduced corrosion, and a more environmentally friendly process. researchgate.net A variety of solid acid catalysts have been investigated for this reaction, including zeolites, aluminophosphates, and functionalized mesoporous silicas.

Zeolites are crystalline aluminosilicates with well-defined microporous structures and tunable acidity, making them promising catalysts for acetalization reactions. researchgate.net Several types of zeolites, including H-USY, H-ZSM-5, and Beta zeolites, have been investigated for the acetalization of furfural with ethanol. researchgate.netconicet.gov.ar

The catalytic performance of zeolites is strongly influenced by their structural and acidic properties. For instance, H-USY (6) has been shown to exhibit high catalytic activity, achieving a 79% yield of furfural diethyl acetal (B89532) at room temperature. researchgate.net The porosity of the zeolite plays a crucial role in the catalytic activity. Hierarchical zeolites, which possess both micropores and mesopores, have demonstrated enhanced catalytic performance compared to conventional microporous zeolites. osti.gov The presence of mesoporosity facilitates the diffusion of reactants and products to and from the active sites, leading to higher reaction rates. researchgate.net A study on hierarchical Beta zeolites showed that a catalyst with developed mesoporosity (Vmeso 0.75 cm³/g) and a high external surface area (280 m²/g) achieved a 91% yield of this compound. osti.govosti.gov This high performance was attributed to the increased concentration of accessible acid sites. osti.gov

Table 1: Performance of Various Zeolite Catalysts in Furfural Acetalization

CatalystFurfural Conversion (%)Acetal Yield (%)Reaction ConditionsReference
H-USY (6)-79Room temperature, ethanol as solvent researchgate.net
Hierarchical Beta Zeolite-91Room temperature, ethanol as solvent osti.govosti.gov
H-ZSM-580-100°C, 1 h, EtGLy/FUR=1:1 conicet.gov.ar

Aluminophosphate (AlPO) molecular sieves are another class of solid acid catalysts that have shown promise in the acetalization of furfural. Their acidity can be tailored by varying the Al/P ratio during synthesis. dtu.dk Studies have shown that aluminophosphate catalysts can be highly effective for the valorization of furfural. chula.ac.th

The structure-activity relationship in aluminophosphate catalysts is critical for their performance. For example, weakly acidic APO-5 (Al/P = 1) demonstrated excellent catalytic performance with a 96% furfuryl acetal yield in ethylene (B1197577) glycol. dtu.dk In contrast, a more acidic APO-5 (Al/P = 1.5) was effective in the one-pot synthesis of furfuryl alcohol ethers. dtu.dk The catalytic performance is influenced by both the acidic sites and the adsorption properties of the catalyst. dtu.dk In a study using aluminophosphate (APAl) catalysts for the acetalization of furfural with ethanol, a catalyst with a P/Al ratio of 85/15, calcined at 773 K, achieved a 92% furfural conversion in a flow system. researchgate.netchula.ac.th This highlights the importance of optimizing the synthesis parameters to achieve high catalytic activity. researchgate.net

Table 2: Influence of P/Al Ratio on Aluminophosphate Catalyst Performance

Catalyst (P/Al ratio)Furfural Conversion (%)Acetal Selectivity (%)Reaction SystemReference
APAl-85/1592>99Flow System researchgate.netchula.ac.th

Mesoporous silicates functionalized with metal species have emerged as effective solid acid catalysts. Hafnium-containing mesoporous silicates, such as Hf/SBA-15, have been investigated as Lewis acid catalysts for various organic transformations. mdpi.com The incorporation of hafnium into the silica (B1680970) framework creates Lewis acid sites that can effectively catalyze the acetalization reaction. mdpi.com The mesoporous structure of these materials allows for efficient diffusion of reactants and products. researchgate.net The interaction between the hafnium sites and the silica support can enhance the Lewis acidity, leading to improved catalytic activity. mdpi.com While their specific application in the synthesis of this compound is an area of ongoing research, their demonstrated activity in other Lewis acid-catalyzed reactions suggests their potential in this synthesis.

Ionic liquids (ILs) have been explored as catalysts for the production of furfural and its derivatives. mdpi.comnih.gov Acidic ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate, can act as homogeneous catalysts for the acetalization of furfural. nih.gov While they offer advantages like low vapor pressure and thermal stability, their homogeneous nature can lead to separation challenges similar to traditional mineral acids. To address this, supported ionic liquid catalysts have been developed. For instance, an ionic liquid tangled, sulphonic acid functionalized, porphyrin (ILSAFPc) has been used as a photocatalyst for the conversion of furfural to furfural-diethyl-acetal under visible light at ambient conditions. researchgate.net Another approach involves using ionic liquids in micro-reactors with continuous water removal to drive the reaction equilibrium towards the product. researchgate.net

Photocatalytic Approaches to this compound Synthesis

Photocatalysis has emerged as a sustainable and efficient platform for chemical transformations. For the synthesis of this compound, specific systems utilizing porphyrin-based catalysts and mesoporous titanium dioxide have been investigated, leveraging light energy to drive the desired reactions.

Porphyrins and their derivatives are highly effective photocatalysts due to their strong absorption in the visible light spectrum. mdpi.comnih.gov Their application in synthesizing this compound, also known as furfural diethyl acetal (FDA), has been demonstrated through the acetalization of furfural with ethanol.

One notable system employs an ionic liquid-tangled, sulphonic acid-functionalized, metal-free porphyrin (ILSAFPc) as a photocatalyst. researchgate.net This process converts furfural to this compound under visible light at ambient temperature and pressure. researchgate.net The reaction involves the photocatalyst facilitating the reaction between furfural and ethanol. researchgate.net The ILSAFPc catalyst has demonstrated both high activity and stability, allowing it to be recycled for multiple runs without a significant loss in performance. researchgate.net

Table 1: Performance of ILSAFPc Photocatalyst in this compound Synthesis

Parameter Value Source
Reactants Furfural (FFL), Ethanol researchgate.net
Catalyst ILSAFPc researchgate.net
Energy Source Visible Light researchgate.net
Conditions Ambient Temperature & Pressure researchgate.net
Furfural Conversion >98% researchgate.net
FDA Selectivity >99% researchgate.net

| Recyclability | Stable for up to 6 cycles | researchgate.net |

This table summarizes the key findings for the photocatalytic synthesis of this compound using a specialized porphyrin catalyst.

Mesoporous titanium dioxide (TiO2) is a widely studied semiconductor photocatalyst due to its high surface area, chemical stability, and excellent photoelectric performance. nih.govmdpi.comsigmaaldrich.com In the context of furan (B31954) chemistry, TiO2 is primarily employed for photocatalytic oxidation reactions rather than acetalization. researchgate.net

Table 2: Examples of Photocatalytic Oxidation of Furan Derivatives using TiO2-Based Catalysts

Substrate Catalyst Product Key Finding Source
Furfural (FF) Ag/TiO2 Furoic Acid (FA) Achieved 96% yield of FA at room temperature. mdpi.com mdpi.com
5-Hydroxymethylfurfural (B1680220) (HMF) Porous TiO2@UiO-67-Zr/Ti 2,5-Diformylfuran (DFF) Achieved 94% HMF conversion with >70% selectivity to DFF. researchgate.net researchgate.net

This table presents research on the photocatalytic oxidation of furan compounds using TiO2, highlighting its role in transformations of the furan platform.

Alternative and Advanced Synthetic Routes to this compound and Related Furan Acetals

Beyond photocatalysis, a range of advanced organic synthesis strategies have been developed to construct the furan ring system with precise control over substituent placement, including the incorporation of the diethoxymethyl group.

Modern furan synthesis often relies on the cyclization of functionalized acyclic precursors. chim.it Intramolecular cyclization and cycloisomerization reactions are powerful tools for this purpose, enabling the formation of the furan ring from various starting materials. nih.govrsc.org

These strategies include:

Dehydrative Cycloisomerization: α-Hydroxyoxetanyl ketones can undergo dehydrative cycloisomerization catalyzed by Bi(OTf)3 to form hydroxymethyl-tethered furans. rsc.org

Cyclization of Unsaturated Acyloxy Sulfones: Deprotonation of unsaturated acyloxy sulfones can trigger an intramolecular cyclization, which, after dehydration, yields fused furan ring systems. nih.gov

Tandem Cycloadditions: Tandem intramolecular benzyne-furan cycloadditions have been used to rapidly assemble complex molecular frameworks containing furan rings. nih.gov

These methods construct the core furan heterocycle, and the starting materials can be designed to include a diethoxymethyl moiety or a precursor group that can be easily converted to it.

Achieving regiospecificity is crucial in the synthesis of substituted furans. A significant challenge is that many furan syntheses involve a carbonyl group in the ring-closing step, which can be vulnerable to attack if a formyl or acetal group is also present. chim.it

A successful regiospecific method starts with 1,1-diethoxyalk-3-yn-2-ones that bear a substituent at the C-5 position. chim.it When these precursors are treated with nucleophiles, they undergo a Michael addition followed by cyclization to produce substituted furans in good to excellent yields. In this reaction, the nucleophile consistently adds to what becomes the 4-position of the furan ring, while the diethoxymethyl group is located at either the 2- or 3-position, depending on the starting material's structure. This provides a reliable route to specifically substituted furans containing the diethoxymethyl moiety. chim.it

Table 3: Regiospecific Synthesis of Furans with Diethoxymethyl Moieties

Starting Material (1,1-diethoxyalk-3-yn-2-one derivative) Nucleophile Product Yield Source
5-hydroxy-1,1-diethoxypent-3-yn-2-one Diethylamine (B46881) 4-(diethylamino)-2-(diethoxymethyl)furan >70% chim.it

This table illustrates the regiospecific synthesis of furans where the diethoxymethyl group is incorporated from the acyclic precursor.

One-pot and multi-component reactions are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. Several such procedures have been developed for the synthesis of furans. clockss.orgrsc.org

A notable one-pot method for synthesizing 2-substituted furans utilizes commercially available 3,3-diethoxypropyne. clockss.org In this process, the 3,3-diethoxypropyne is first treated with n-butyllithium and an aldehyde to form a lithium propargyl alcohol derivative. This intermediate is then reacted with a low-valent titanium reagent (Ti(O-i-Pr)4 / 2 i-PrMgCl), which facilitates cyclization. Subsequent acidic workup yields the 2-substituted furan, with the diethoxymethyl group from the starting material being converted into the furan ring itself. clockss.org This approach provides a direct and efficient route to a variety of 2-substituted furans.

Table 4: One-Pot Synthesis of 2-Substituted Furans from 3,3-Diethoxypropyne

Aldehyde (RCHO) R Group Yield of 2-Substituted Furan Source
Benzaldehyde Phenyl 84% clockss.org
p-Anisaldehyde 4-Methoxyphenyl 85% clockss.org
p-Chlorobenzaldehyde 4-Chlorophenyl 81% clockss.org
2-Furaldehyde 2-Furyl 78% clockss.org

This table shows the yields for a one-pot synthesis of various 2-substituted furans starting from 3,3-diethoxypropyne and different aldehydes.

Chemical Reactivity and Mechanistic Studies of 2 Diethoxymethyl Furan

Acetal (B89532) Hydrolysis and Reversibility under Acidic Conditions

The diethyl acetal group of 2-(diethoxymethyl)furan is susceptible to hydrolysis under acidic conditions, a reversible reaction that yields 2-furaldehyde and two equivalents of ethanol (B145695). organicchemistrytutor.comyoutube.com The reaction is an equilibrium process, and its direction can be controlled by the concentration of water. An excess of water drives the equilibrium towards the hydrolysis products (ketone and alcohol), while the removal of water favors the formation of the acetal. organicchemistrytutor.com

The mechanism of acid-catalyzed acetal hydrolysis is the microscopic reverse of acetal formation. organicchemistrytutor.com It typically proceeds through an A-1 or A-2 mechanism.

Step 1: Protonation. One of the ether oxygens of the acetal is protonated by an acid catalyst (e.g., H₃O⁺), converting the ethoxy group into a good leaving group (ethanol). youtube.commasterorganicchemistry.com

Step 2: Leaving Group Departure. The protonated ethoxy group departs as a molecule of ethanol, forming a resonance-stabilized oxocarbenium ion. The positive charge is delocalized between the carbon and the remaining oxygen atom.

Step 3: Nucleophilic Attack by Water. A water molecule acts as a nucleophile and attacks the electrophilic carbocation, leading to a protonated hemiacetal. youtube.com

Step 4: Deprotonation. The water molecule that just added is deprotonated, forming a hemiacetal intermediate.

Step 5: Second Protonation. The remaining ethoxy group on the hemiacetal is protonated by the acid catalyst.

Step 6: Second Leaving Group Departure. This second protonated ethoxy group leaves as ethanol, and the oxygen of the hydroxyl group forms a double bond with the carbon, yielding a protonated aldehyde.

Step 7: Final Deprotonation. A water molecule removes the final proton from the carbonyl oxygen, regenerating the acid catalyst and forming the final product, 2-furaldehyde.

Kinetic studies on the hydrolysis of furan (B31954) derivatives suggest that the initial step can also involve a slow proton transfer to the α-carbon atom of the furan ring. researchgate.net The solvent deuterium (B1214612) isotope effect (kH/kD) for the hydrolysis of 2,5-dimethylfuran (B142691) was found to be 1.7, consistent with a mechanism involving a rate-limiting proton transfer. researchgate.net For acetal hydrolysis occurring within a confined supramolecular assembly, an A-2 mechanism was suggested, characterized by a negative entropy of activation (ΔS‡ = -9 cal mol⁻¹K⁻¹) and an inverse solvent isotope effect (k(H₂O)/k(D₂O) = 0.62). osti.gov

Kinetic Parameter Value Reaction Condition
Solvent Deuterium Isotope Effect (kH/kD)1.7Hydrolysis of 2,5-dimethylfuran
Entropy of Activation (ΔS‡)-9 cal mol⁻¹K⁻¹Catalyzed acetal hydrolysis in a supramolecular assembly
Solvent Isotope Effect (k(H₂O)/k(D₂O))0.62Catalyzed acetal hydrolysis in a supramolecular assembly

Dearomatization Pathways of the Furan Ring System

The aromaticity of the furan ring in this compound is relatively weak, allowing it to function as a diene in cycloaddition reactions, which are a primary pathway for its dearomatization. acs.orgbohrium.com The Diels-Alder reaction, a [4+2] cycloaddition, is a characteristic reaction of furans.

The intramolecular Diels-Alder reaction of furan (IMDAF) has been utilized to construct complex polycyclic structures. acs.org In the context of this compound, if a suitable dienophile is present within the same molecule, a similar intramolecular cycloaddition could occur. More commonly, it participates in intermolecular Diels-Alder reactions with various dienophiles.

These cycloaddition reactions are often reversible. bohrium.com The balance between the forward (cycloaddition) and reverse (retro-Diels-Alder) reactions is highly sensitive to temperature. The conversion of the kinetically favored endo adduct to the more thermodynamically stable exo adduct often occurs through a retro-Diels-Alder reaction followed by a subsequent forward reaction. nih.gov Understanding the kinetic and thermodynamic aspects of this equilibrium is crucial for controlling the reaction outcome. bohrium.com

Another dearomatization pathway involves intermolecular [3+2] cycloaddition reactions. For instance, α-fluoroalkyl furfuryl cations can react with azides, triggering a furan ring-opening to stereoselectively synthesize (E)-fluoroalkyl enone triazoles in a metal-free process. nih.gov

Electrophilic Aromatic Substitution Reactions on the Furan Nucleus of this compound

Furan is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution, allowing reactions to proceed under milder conditions. pearson.compearson.commasterorganicchemistry.com Substitution occurs preferentially at the C2 (α) position because the intermediate carbocation (sigma complex) is more effectively stabilized by resonance, with three resonance structures compared to two for substitution at the C3 (β) position. pearson.comstudy.comquora.com

In this compound, the C2 position is already substituted. The diethoxymethyl group is an ortho, para-director (or in furan terminology, it directs to the adjacent and opposite positions). Therefore, electrophilic attack will preferentially occur at the C5 position, which is electronically activated by the oxygen atom and the C2 substituent.

A classic example of electrophilic aromatic substitution on furan is the Vilsmeier-Haack reaction, which is used for formylation. cambridge.orgorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically a chloromethyliminium salt formed from the reaction of a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com

The mechanism involves:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, [CH₃)₂N=CHCl]⁺. chemistrysteps.com

Electrophilic Attack: The electron-rich furan ring of this compound attacks the Vilsmeier reagent at the C5 position. cambridge.org

Intermediate Formation: This attack forms a new C-C bond and generates a cationic intermediate, which is stabilized by resonance.

Hydrolysis: The resulting iminium ion is hydrolyzed during aqueous workup to yield the corresponding aldehyde, 5-(diethoxymethyl)furan-2-carbaldehyde. wikipedia.org

Reaction Reagents Typical Position of Substitution on Furan Predicted Position on this compound
BrominationBr₂ / DioxaneC2C5
NitrationHNO₃ / Acetic Anhydride (B1165640)C2C5
Vilsmeier-Haack FormylationPOCl₃ / DMFC2C5

Nucleophilic Addition Reactions and Subsequent Transformations at the Acetal Center

The acetal carbon in this compound is at the same oxidation level as a carboxylic acid and is generally not susceptible to direct nucleophilic addition by reagents like Grignard or organolithium compounds. The acetal functional group is known for its stability in basic and nucleophilic environments, which is why it is often used as a protecting group for aldehydes and ketones. libretexts.org

Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which have a similar ether structure, are often preferred over tetrahydrofuran (B95107) (THF) for reactions involving highly basic organometallic reagents because of their increased stability. nih.govresearchgate.netscispace.com This stability implies that the diethoxymethyl group itself would be unreactive towards these nucleophiles.

Therefore, for transformations to occur at the acetal center involving nucleophilic addition, the acetal must first be deprotected (hydrolyzed) back to the parent aldehyde, 2-furaldehyde, under acidic conditions as described in section 3.1. Once the aldehyde is unmasked, it can readily undergo a wide range of nucleophilic addition reactions.

Subsequent transformations following hydrolysis include:

Grignard Reactions: Reaction of 2-furaldehyde with Grignard reagents (R-MgX) to form secondary alcohols.

Organolithium Reactions: Addition of organolithium reagents (R-Li) to yield secondary alcohols.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

Reductive Amination: Conversion to an amine via reaction with an amine and a reducing agent.

Oxidative Transformations and Pathways Involving the Furan Ring and Acetal Group

The furan ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. acs.org The acetal group, in contrast, is generally resistant to oxidation.

Key oxidative pathways for the furan nucleus include:

Oxidative Ring Cleavage: Treatment of furans with oxidizing agents like peracids can lead to the formation of 1,4-dicarbonyl compounds. acs.orgorganicreactions.org This involves the cleavage of the furan ring.

Achmatowicz Reaction: The oxidation of furfuryl alcohols leads to 6-hydroxy-2H-pyran-3(6H)-ones. While this compound is not a furfuryl alcohol, related oxidative transformations can occur.

Metabolic Oxidation: In biological systems, cytochrome P450 enzymes can oxidize the furan ring to form reactive electrophilic intermediates, such as epoxides or cis-enediones. nih.govnih.gov These intermediates can react with cellular nucleophiles. The nature of the intermediate depends on the substitution pattern of the furan ring. nih.gov

The presence of the furan ring can electronically influence the reactivity of adjacent functional groups. For example, studies on the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) show that the furan ring increases the reactivity of the aldehyde group. mpg.de While this compound lacks a free aldehyde, this electronic interplay suggests the furan ring is not an inert spectator in redox reactions. Complete oxidative degradation of the furan ring can ultimately yield carboxylic acids, making the furan a masked carboxyl group in some synthetic strategies. organicreactions.org

Reductive Transformations and Hydrogenation Pathways

The furan ring in this compound can be reduced via catalytic hydrogenation. This process typically saturates the double bonds of the furan ring to yield the corresponding tetrahydrofuran derivative, 2-(diethoxymethyl)tetrahydrofuran. acs.org

Various catalytic systems are effective for this transformation:

Heterogeneous Catalysis: Metals like palladium (Pd), platinum (Pt), nickel (Ni), and rhodium (Rh) supported on carbon or other materials are commonly used. mdpi.com

Photocatalytic Hydrogenation: Furan can be hydrogenated to tetrahydrofuran using metal-loaded titanium(IV) oxide (TiO₂) as a photocatalyst in the presence of an alcohol as a hydrogen source, without the need for H₂ gas. rsc.org

The acetal group is generally stable under the conditions used for the catalytic hydrogenation of aromatic rings. Therefore, the primary reductive pathway for this compound is the saturation of the furan ring.

It is also possible to achieve hydrogenolysis of C-O bonds under more forcing conditions, which could potentially cleave the acetal. However, the selective hydrogenation of the furan ring is the more common and milder transformation. The reduction of related furanic compounds like HMF can lead to a variety of products, including 2,5-dimethylfuran (DMF) and 2,5-dimethyltetrahydrofuran (B89747) (DMTHF), demonstrating that both ring saturation and substituent reduction are possible depending on the catalyst and conditions. nih.gov

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The reactivity of this compound is governed by both kinetic and thermodynamic factors, which are particularly evident in its primary reactions: hydrolysis and cycloaddition.

Acetal Hydrolysis: The acid-catalyzed hydrolysis of acetals is an equilibrium-controlled process. The kinetics of the hydrolysis of related furans have been investigated, showing that the first step can be a slow proton transfer to the furan ring's α-carbon. researchgate.net The reaction exhibits a primary kinetic isotope effect when deuterium is substituted for hydrogen in the solvent, supporting a rate-determining proton transfer step. researchgate.net The entropy of activation (ΔS‡) for acetal hydrolysis can provide insight into the mechanism; a large negative value is characteristic of a bimolecular (A-2) transition state where the solvent (water) participates in the rate-limiting step. osti.gov

Diels-Alder Cycloaddition: The Diels-Alder reaction of furans is a classic example of a reaction under thermodynamic control. bohrium.com While a kinetically favored endo adduct may form faster at lower temperatures, the thermodynamically more stable exo adduct often predominates at higher temperatures or after prolonged reaction times. This is due to the reversibility of the reaction (retro-Diels-Alder), which allows the initial product to revert to the starting materials and re-react to form the more stable product. nih.gov The aromatic stabilization energy of the furan ring contributes to the relatively low thermodynamic favorability of the cycloaddition compared to less aromatic dienes like cyclopentadiene. bohrium.com

Reactions with Radicals: Kinetic studies of the reaction of furan and its derivatives with hydroxyl (OH) radicals show a negative temperature dependence, indicating that the dominant pathway at lower temperatures is the addition of the radical to the furan ring. whiterose.ac.uk As temperature increases, H-abstraction reactions can become more competitive. nih.gov

Reaction Type Key Kinetic/Thermodynamic Feature Implication for this compound
Acetal HydrolysisEquilibrium process; rate can be limited by proton transfer.Reaction is reversible and driven by water concentration.
Diels-Alder ReactionReversible; often under thermodynamic control.Product distribution (endo/exo) can be temperature-dependent.
Radical AdditionNegative temperature dependence for OH radical addition.Addition reactions are favored at lower (e.g., atmospheric) temperatures.

Computational Chemistry and Mechanistic Elucidation of Reactions

Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms involving this compound. Through methods like Density Functional Theory (DFT), researchers can model reaction pathways, calculate the energies of reactants, transition states, and products, and gain a deeper understanding of the electronic factors that govern the compound's reactivity. These theoretical studies provide insights that are often difficult to obtain through experimental means alone.

Electronic Structure and Reactivity

The reactivity of this compound is largely dictated by the electronic properties of the furan ring and the attached diethoxymethyl group. DFT calculations on furan and its derivatives have shown that the furan ring acts as a nucleophilic, electron-donating system. osti.govmdpi.com The oxygen atom in the ring and the delocalized π-electrons contribute to this character. The diethoxymethyl group, acting as an acetal, is generally considered an electron-donating group. This electronic contribution further enhances the nucleophilicity of the furan ring, particularly at the C5 position, influencing its susceptibility to electrophilic attack.

Computational models can precisely map the electron density distribution and molecular orbitals (HOMO/LUMO) of this compound. The Highest Occupied Molecular Orbital (HOMO) energy is indicative of the molecule's ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to its ability to accept electrons. For substituted furans, the energy and localization of these frontier orbitals are key predictors of reactivity in processes like cycloadditions and electrophilic substitutions. nih.gov

Mechanistic Pathways of Acetal Hydrolysis

One of the fundamental reactions of this compound is its hydrolysis back to furfural (B47365) and ethanol, a process typically catalyzed by acid. While specific DFT studies detailing the hydrolysis of this exact molecule are not prevalent, the mechanism can be confidently elucidated based on established principles for acetal hydrolysis, which computational chemistry can model with high accuracy.

The acid-catalyzed hydrolysis mechanism proceeds through several key steps:

Protonation: One of the ethoxy oxygen atoms is protonated by a hydronium ion, making it a better leaving group.

Formation of an Oxocarbenium Ion: A molecule of ethanol departs, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. Computational studies would focus on the geometry and stability of this key intermediate.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the ethoxy groups, preparing it to leave.

Elimination of the Second Ethanol Molecule: The second molecule of ethanol is eliminated, regenerating the oxocarbenium ion character on the carbonyl carbon.

Deprotonation: The final step involves the deprotonation of the hydroxyl group by water to yield the final furfural product and regenerate the acid catalyst.

DFT calculations would be instrumental in mapping the potential energy surface for this entire process. By calculating the activation energy (the energy of the transition state relative to the reactants) for each step, the rate-determining step of the reaction can be identified.

Computational Data on Reaction Energetics

Theoretical investigations provide valuable quantitative data on the thermodynamics and kinetics of reaction pathways. The table below illustrates the typical parameters that would be calculated in a DFT study to elucidate the mechanism of the acid-catalyzed hydrolysis of this compound.

Reaction StepIntermediate/Transition StateCalculated ParameterTypical Theoretical Value (kcal/mol)Significance
Protonation of AcetalProtonated AcetalΔG of Protonation-5 to -15Indicates the thermodynamic favorability of the initial protonation step.
Loss of EthanolTS1 (Ethanol Departure)Activation Energy (ΔG‡)+15 to +25Energy barrier for the formation of the oxocarbenium ion; often the rate-determining step.
Formation of Oxocarbenium IonOxocarbenium IntermediateRelative Energy (ΔG)+5 to +10Stability of the key reactive intermediate.
Water AttackTS2 (Water Addition)Activation Energy (ΔG‡)+5 to +10Energy barrier for the nucleophilic addition of water to the intermediate.
Formation of HemiacetalProtonated HemiacetalRelative Energy (ΔG)-10 to -20Thermodynamic stability of the hemiacetal intermediate.
Final DeprotonationFurfural + EthanolOverall Reaction Energy (ΔG)-5 to -10Indicates the overall thermodynamic driving force of the hydrolysis reaction.

Derivatization and Synthetic Transformations of 2 Diethoxymethyl Furan

Conversion to Other Furan (B31954) Derivatives and Functional Group Interconversions

The diethoxymethyl group serves as a stable protecting group for the formyl moiety, allowing for chemical modifications at other positions of the furan ring that would not be possible with the free aldehyde.

One significant transformation is the introduction of substituents at the C-5 position. For instance, 2-(diethoxymethyl)furan can be lithiated and then reacted with a suitable electrophile. A key example is its conversion to 5-(diethoxymethyl)-2-furylboronic acid. This boronic acid derivative can then participate in palladium-catalyzed Suzuki coupling reactions with aryl halides to produce 5-aryl-2-furaldehydes in high yields after deprotection. sci-hub.st

Furthermore, this compound is a precursor in the synthesis of other functionalized furans starting from acyclic compounds. For example, 1,1-diethoxy-5-hydroxyalk-3-yn-2-ones react with secondary amines like diethylamine (B46881), piperidine, or morpholine (B109124) to yield 5-substituted 4-amino-2-(diethoxymethyl)furans. Current time information in Bangalore, IN. These reactions are regiospecific, with the nucleophilic amine consistently adding to the C-4 position. Current time information in Bangalore, IN. The resulting 4-amino-substituted furfural (B47365) acetals are generally stable, though their stability can be influenced by the nature of the amine. Current time information in Bangalore, IN.

The protected aldehyde can be unmasked and then subjected to further functional group interconversions. A representative example involves the deprotection of a 4-amino-substituted this compound to the corresponding aldehyde, followed by a Wittig olefination to generate a 2-ethenylfuran (B73932) derivative. Current time information in Bangalore, IN.

Starting MaterialReagentsProductReaction TypeRef
1,1-Diethoxy-5-hydroxyalk-3-yn-2-onesSecondary Amines (e.g., Diethylamine)5-R-substituted 2-diethoxymethyl-4-(diethylamino)furanMichael Addition / Cyclization Current time information in Bangalore, IN.
This compound1. n-BuLi 2. B(OiPr)3 3. H2O5-(Diethoxymethyl)-2-furylboronic acidBorylation sci-hub.st
5-(Diethoxymethyl)-2-furylboronic acidAryl Halide, Pd(0) catalyst5-Aryl-2-(diethoxymethyl)furanSuzuki Coupling sci-hub.st
4-Amino-2-(diethoxymethyl)furan1. Acid (Deprotection) 2. Phosphonium Ylide4-Amino-2-ethenylfuran derivativeWittig Reaction Current time information in Bangalore, IN.

Functionalization at the C-2 Position of the Furan Ring

The primary role of the diethoxymethyl group is to protect the C-2 formyl group, which can be regenerated or transformed into other functionalities as required.

The most fundamental transformation of this compound is its hydrolysis to regenerate furfural. This deprotection is typically achieved under acidic conditions. The mechanism involves the protonation of one of the acetal's oxygen atoms by an acid, followed by the elimination of an ethanol (B145695) molecule to form a resonance-stabilized oxocarbenium ion. A subsequent nucleophilic attack by water leads to a hemiacetal intermediate, which, after another protonation and elimination of a second ethanol molecule, yields the free aldehyde, furfural.

Various acidic catalysts can be employed for this hydrolysis, including mineral acids and organic acids like p-toluenesulfonic acid. Current time information in Bangalore, IN. The reaction is often a key step in a multi-step synthesis, unmasking the reactive aldehyde group at the desired moment. For example, the conversion of xylose in an ethanol-water system can lead to the formation of this compound as a product, which implicitly can be converted back to furfural. utwente.nlrsc.org The stability of acetals to hydrolysis is pH-dependent; for instance, the related compound 5-(dimethoxymethyl)-2′-deoxyuridine shows a significantly shorter half-life under mildly acidic conditions (pH 6.0) compared to slightly basic conditions (pH 7.5). nih.gov

The diethoxymethyl group can be converted into a carboxylic acid moiety, typically through a two-step sequence involving deprotection followed by oxidation. After regenerating furfural from the acetal (B89532), the aldehyde can be oxidized to furan-2-carboxylic acid. wikipedia.org A classic method for this oxidation is the Cannizzaro reaction, where furfural disproportionates in the presence of a strong base to yield both furan-2-carboxylic acid and furfuryl alcohol. wikipedia.org Alternatively, catalytic oxidation methods can provide higher yields of the carboxylic acid. wikipedia.org

Direct carboxylation of the furan ring at a different position is also a known transformation for related furan derivatives, which could be applied to this compound. For example, furan-2-carboxylic acid can be deprotonated at the C-5 position with a strong base like lithium diisopropylamide (LDA), followed by quenching with carbon dioxide to yield furan-2,5-dicarboxylic acid. researchgate.net This suggests a potential route to 5-carboxy-2-(diethoxymethyl)furan.

TransformationMethodIntermediateFinal ProductRef
Acetal to AldehydeAcid-catalyzed hydrolysis (e.g., H₂SO₄, p-TsOH)Oxocarbenium ionFurfural Current time information in Bangalore, IN.
Aldehyde to Carboxylic AcidOxidation (e.g., Cannizzaro reaction)FurfuralFuran-2-carboxylic acid wikipedia.org

Ring Modification, Expansion, and Rearrangement Reactions

Under specific conditions, the furan ring of this compound and its derivatives can undergo significant structural changes, including rearrangements and ring-opening reactions.

A notable rearrangement is the Achmatowicz reaction, where a furfuryl alcohol is converted into a dihydropyran derivative. wikipedia.org This reaction proceeds through a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate formed by the reaction of the furan with bromine in methanol. wikipedia.org While the direct substrate is a furfuryl alcohol, a similar pathway could be envisioned for derivatives of this compound after modification of the C-2 substituent.

Dihydrofuran acetals are crucial intermediates in the transformation of furans. In the context of the Achmatowicz reaction, the key intermediate is a 2,5-dialkoxy-2,5-dihydrofuran, which subsequently rearranges to a dihydropyranone. wikipedia.org

In a different synthetic route, the reaction of 1,1-diethoxy-5-hydroxy-5-methylhex-3-yn-2-one with diethylamine does not lead to a furan. Instead, it forms 4-ethoxy-2-diethoxymethyl-4-diethylamino-4,5-dihydro-5,5-dimethylfuran. Current time information in Bangalore, IN. This dihydrofuran acetal is unstable and, upon exposure to air, converts to the corresponding ketone, 5-diethoxymethyl-2,2-dimethylfuran-3(2H)-one. Current time information in Bangalore, IN. This highlights the role of dihydrofuran acetals as reactive intermediates that can lead to rearranged or further functionalized products.

The furan ring, while aromatic, can undergo ring-opening reactions under certain conditions. The presence of the diethoxymethyl group can influence the regioselectivity of these reactions. For instance, reacting 1,1-dibromo-2-chloro-2-diethoxymethylcyclopropane with protic nucleophiles leads to a regiospecific ring opening of the cyclopropane (B1198618) ring, directed by the polar diethoxymethyl substituent. researchgate.net While this example involves a cyclopropane ring, it demonstrates the directing effect of the acetal group.

ReactionIntermediate/ProductKey FeatureRef
Achmatowicz ReactionDihydropyranRing expansion/rearrangement via a dihydrofuran acetal wikipedia.org
Reaction of Tertiary Propargylic Ketoalcohol with AmineDihydrofuran AcetalFormation of a stable, yet reactive, dihydrofuran intermediate Current time information in Bangalore, IN.
Thiirane (B1199164) Acylation/Hydrolysisα-(Benzoylthio)substituted α,β-unsaturated aldehydeRing opening of an adjacent heterocycle mdpi.com
Reduction of a dithiolo[4,5-c]furanAcyclic ethanone (B97240) derivativeFuran ring opening nih.gov

Cycloaddition Reactions, including Diels-Alder

The furan ring can act as a diene in [4+2] cycloaddition reactions, a powerful tool for the synthesis of complex cyclic molecules. However, the reactivity of the furan is highly dependent on the electronic nature of its substituents. While furfural (furan-2-carbaldehyde) is generally unreactive in Diels-Alder reactions due to the electron-withdrawing nature of the aldehyde group, its acetal derivative, this compound, shows enhanced reactivity. The diethoxymethyl group mitigates the deactivating effect of the carbonyl, making the furan ring more amenable to cycloaddition.

This strategy is pivotal in utilizing furanic platforms for creating six-membered rings. For instance, acetal-substituted furans can readily form Diels-Alder adducts under relatively mild conditions. Research has also indicated that ultrasonic irradiation can be employed to promote the Diels-Alder reaction of substituted furans with various dienophiles, expanding the scope of these transformations. The use of 5-(diethoxymethyl)-2-furylboronic acid in palladium-catalyzed reactions further underscores the stability and utility of the diethoxymethylfuran moiety in complex synthetic sequences.

Synthesis of Furanones and Related Oxygen Heterocycles

Furanones are an important class of oxygen heterocycles with diverse applications. While numerous synthetic methods exist for the preparation of furanones, such as the cyclization of γ-keto acids or the oxidation of furans, the direct conversion of this compound to furanones is not a widely documented transformation in the scientific literature. General synthetic routes to 3(2H)-furanones and 2(5H)-furanones typically start from different precursors. The primary role of the diethoxymethyl group is to act as a protected form of the formyl group, which is often revealed at a later stage of a synthetic sequence rather than participating in the formation of a furanone ring directly from the acetal.

Synthesis of Furanic Ethers and Alcohols via this compound

This compound serves as a crucial intermediate in the synthesis of valuable furanic ethers and alcohols, which are considered promising biofuels and chemical building blocks.

Furfuryl Ethyl Ether (FEE) and Tetrahydrofurfuryl Ethyl Ether (THFEE) Synthesis

The production of Furfuryl Ethyl Ether (FEE) and Tetrahydrofurfuryl Ethyl Ether (THFEE) from furfural often proceeds through the initial formation of this compound. In the presence of ethanol and an acid catalyst, furfural is converted to its diethyl acetal. Subsequent catalytic hydrogenation can then lead to either FEE or THFEE, depending on the reaction conditions.

For the synthesis of THFEE, a continuous flow system using a Pd/C catalyst has been shown to be effective. In this process, this compound is an intermediate that is subsequently reduced. The presence of an acid, such as trifluoroacetic acid (TFA), is often necessary to facilitate the initial acetalization, which then allows for the efficient reduction to THFEE.

The selective synthesis of FEE from this compound can be achieved through hydrogenolysis. Detailed kinetic studies have pointed to this compound as a key intermediate which undergoes hydrogenolysis to yield furfuryl ethyl ether.

ProductStarting MaterialKey IntermediateGeneral Conditions
Furfuryl Ethyl Ether (FEE)Furfural, EthanolThis compoundHydrogenolysis of the intermediate
Tetrahydrofurfuryl Ethyl Ether (THFEE)Furfural, EthanolThis compoundAcid-catalyzed acetalization followed by reduction (e.g., Pd/C, H₂)

Alkoxymethylfurans and Bis(alkoxymethyl)furans

The synthesis of various alkoxymethylfurans can also proceed via this compound. In reactions of furfural with different alcohols, the corresponding 2-(dialkoxymethyl)furan is formed as an intermediate. For example, in the reaction of furfural with ethanol over Hf-TUD-1 catalysts, this compound has been identified as a product, which can then be further converted.

The synthesis of bis(alkoxymethyl)furans, which are promising diesel additives, has been explored extensively from 5-hydroxymethylfurfural (B1680220) (HMF). In these reaction pathways, acetal formation is a competing reaction. For instance, the etherification of HMF in the presence of ethanol can lead to the formation of 2-(diethoxymethyl)-5-(ethoxymethyl)furan. Furthermore, a patent describes a method for preparing 2,5-disubstituted tetrahydrofuran (B95107) mixtures, including 2-(diethoxymethyl)-5-ethoxymethyl tetrahydrofuran, starting from 5-hydroxymethylfurfural, highlighting the role of the diethoxymethylfuran structure in accessing these types of molecules.

Selective Reductions Leading to Hydrogenated Furan Derivatives

The selective reduction of this compound and its derivatives allows for the synthesis of a variety of hydrogenated furan compounds. The furan ring of the acetal can be partially or fully hydrogenated depending on the catalyst and reaction conditions.

In the conversion of furfural to tetrahydrofurfuryl alcohol (THFA), a competing reaction pathway involves the formation of this compound, which can then be hydrogenated. The use of Ni-Mg/Al mixed oxide catalysts in the hydrogenation of furfural in ethanol has shown that while the main route leads to THFA, side products such as tetrahydrofurfuryl ethyl ether (TFEE) are formed via the this compound intermediate. Higher hydrogen pressure tends to favor the production of THFA and diminishes the formation of acetals.

The choice of catalyst and reaction conditions is crucial for directing the selectivity of the reduction. For example, the hydrogenation of the furan ring in this compound leads to 2-(diethoxymethyl)tetrahydrofuran.

Starting MaterialReduction ProductGeneral Conditions
This compoundTetrahydrofurfuryl Ethyl Ether (THFEE)Hydrogenation (e.g., Pd/C, H₂)
This compound2-(Diethoxymethyl)tetrahydrofuranFuran ring hydrogenation
Furfural (in ethanol)Tetrahydrofurfuryl Alcohol (THFA)Hydrogenation (e.g., Ni-Mg/Al catalysts, H₂), with this compound as an intermediate

Formation of Deoxyfuroin

Deoxyfuroin is a dimeric furan derivative. The scientific literature does not describe a direct synthetic route for the formation of deoxyfuroin starting from this compound. Research on the synthesis of related compounds, such as furoin (B1674284), has been conducted through the photocatalytic reductive coupling of furfural. In such studies, this compound has been used as a commercial standard for gas chromatography (GC) analysis to identify potential byproducts, but it has not been reported as a reactant for the synthesis of either furoin or deoxyfuroin.

Applications of 2 Diethoxymethyl Furan in Advanced Organic Synthesis

Utilization as a Key Building Block for Complex Molecular Architectures

2-(Diethoxymethyl)furan, also known as 2-furaldehyde diethyl acetal (B89532), is fundamentally valued in organic synthesis as a protected form of 2-furaldehyde. The diethoxymethyl group masks the reactive aldehyde, rendering the molecule stable to various reaction conditions under which an unprotected aldehyde would not survive. This protection strategy is crucial in multi-step syntheses, allowing for chemical transformations on other parts of a molecule without affecting the latent aldehyde functionality.

As a versatile building block, it is an essential intermediate in the synthesis of a variety of chemical products, including pharmaceuticals and agrochemicals. researchgate.net Its structure allows for effective incorporation into larger, more complex molecular designs. researchgate.net Researchers utilize this compound and its derivatives as foundational components to access more elaborate structures, capitalizing on the furan (B31954) ring's unique electronic properties and the synthetic options offered by the protected aldehyde. researchgate.netresearchgate.net For instance, derivatives like 2-(diethoxymethyl)-5-nitrofuran (B3061048) serve as key intermediates for more complex molecules with potential applications in the pharmaceutical and agrochemical industries. Current time information in Bangalore, IN. The general "building block approach," which relies on the iterative assembly of interchangeable parts, is increasingly seen as a highly efficient and flexible way to construct complex small molecules, and this compound fits perfectly within this paradigm. rsc.org

Total Synthesis of Natural Products and Analogues Possessing Furan Moieties

The furan moiety is a prevalent structural motif in a vast number of biologically active natural products. usask.carsc.org Consequently, methods for its incorporation are of great interest to synthetic chemists. This compound serves as a key precursor for introducing the 2-formylfuran fragment, which is a common feature in many natural compounds. The total synthesis of such products often requires a strategic approach where the aldehyde is masked until a later stage, a role perfectly filled by the diethoxymethyl acetal.

The increasing number of identified natural products containing a furan ring underscores the importance of furan-based building blocks in synthesis. usask.ca While specific total syntheses commencing directly with this compound are part of proprietary or specialized research, the strategy of using protected furaldehydes is a well-established practice. The concise total synthesis of eight different 2,4-disubstituted furan-derived natural products, for example, highlights the utility of versatile furan-containing building blocks in achieving complex molecular targets. rsc.org The stability and predictable reactivity of this compound make it an invaluable tool for chemists aiming to construct these intricate natural structures and their analogues, which are often pursued for drug discovery and development. researchgate.netresearchgate.net

Construction of Diverse Heterocyclic Systems

The reactivity of the furan ring, combined with the latent functionality of the diethoxymethyl group, makes this compound a powerful substrate for the synthesis of other heterocyclic systems. It can undergo various transformations, including cycloadditions and annulations, to build more complex fused and spirocyclic structures.

Annulation Reactions to Carbazoles and Indoles

Annulation, or ring-forming, reactions are a cornerstone of heterocyclic synthesis. The diethoxymethyl group has been incorporated into carbazole (B46965) structures, demonstrating its utility in this area. For example, the regioselective reaction of carbazole with triethyl orthoformate (a reagent that can generate a diethoxymethyl group) under solvent-free conditions has been shown to produce 9-(diethoxymethyl)carbazole. nih.gov Furthermore, cascade annulation reactions involving indoles and aldehydes are used to construct complex polyaromatic hydrocarbons like benzo[a]carbazoles. rsc.org The synthesis of benzofuro[2,3-a]carbazole, a furan-annulated carbazole system, highlights the fusion of these two important heterocyclic motifs. rsc.org While not always starting directly from this compound, these syntheses illustrate the established pathways for combining furan and indole (B1671886) or carbazole skeletons, where the diethoxymethyl group can serve as a key functional handle.

Synthesis of Thiazolium Salts and Benzimidazo-fused Thiazolium Systems

Research has demonstrated the direct use of precursors containing the diethoxymethyl moiety in the synthesis of complex thiazolium systems. Specifically, 3-(diethoxymethyl)-3-hydroxy-2,3-dihydrothiazolo[3,2-a]pyridin-4-ium chlorides have been synthesized. researchgate.net Even more complex fused systems, such as 3-diethoxymethyl-3-hydroxy-3,9-dihydro-2H-benz usask.carsc.orgimidazo[2,1-b]thiazol-4-ium salts, are prepared through the reaction of 2-mercaptobenzimidazole (B194830) with α-chloro ketones or chloro oxiranes that bear a diethoxymethyl group. researchgate.netresearchgate.net

In these syntheses, the diethoxymethyl-containing reactant acts as a crucial building block that delivers the core structure necessary for the subsequent cyclization. The resulting benzimidazo-fused thiazolium salt retains the diethoxymethyl group, which can later be hydrolyzed in an acidic medium to release a reactive aldehyde. This liberated aldehyde can then participate in further intramolecular reactions, such as a cycle expansion to form thiazinium salts. researchgate.net

PrecursorReagentProductReference
Chloro oxiranes or α-chloro ketones with a diethoxymethyl group2-Mercaptobenzimidazole3-Diethoxymethyl-3-hydroxy-3,9-dihydro-2H-benz usask.carsc.orgimidazo[2,1-b]thiazol-4-ium salts researchgate.netresearchgate.net
1-chloro-oxiranecarbaldehyde acetalsPyridine-2-thiol3-(diethoxymethyl)-3-hydroxy-2-substituted-2,3-dihydrothiazolo[3,2-a]pyridin-4-ium chlorides researchgate.net

Preparation of Substituted Bis(heteroaryl)maleimides

Substituted bis(heteroaryl)maleimides are a class of compounds with potential therapeutic properties. The synthesis of bis(fur-2-yl)maleimides has been described, establishing a direct structural link between the furan core and the maleimide (B117702) heterocycle. researchgate.net The key step in these syntheses often involves a palladium-catalyzed Suzuki cross-coupling reaction between boron derivatives and dihalomaleimides. researchgate.net This methodology allows for the creation of a wide range of substituted maleimide derivatives. researchgate.net

While the direct use of this compound is a specialized approach, its derivatives are implicated in these synthetic routes. For instance, the existence of compounds such as 3,4-bis-(5-diethoxymethyl-furan-2-yl) derivatives points toward their role as precursors in the synthesis of these complex maleimides. lookchem.com The general strategy involves creating a boronic acid or other organometallic derivative of the furan, which can then be coupled to the maleimide core.

Palladium-Mediated Cross-Coupling Reactions and Diethoxymethyl-Substituted Substrates

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. Substrates containing the this compound skeleton are valuable partners in these transformations. A practical one-pot method for synthesizing 5-aryl-2-furaldehydes is based on the palladium-mediated Suzuki coupling of aryl halides with 5-(diethoxymethyl)-2-furylboronic acid, which is generated in situ from this compound. thieme-connect.com

This demonstrates the compatibility of the diethoxymethyl acetal group with the conditions of palladium catalysis. The acetal remains intact during the coupling reaction, protecting the aldehyde functionality while the C-C bond is formed at another position on the furan ring. This strategy is broadly applicable for creating substituted furans that can then be deprotected to reveal the aldehyde for further synthetic manipulations. The Suzuki reaction, in particular, is a versatile and highly utilized method for synthesizing biaryls and heterobiaryls, and its application to furan derivatives is well-documented for producing novel compounds with potential applications in medicinal chemistry. nih.govsemanticscholar.org

Reaction TypeFuran SubstrateCoupling PartnerCatalyst System (example)Product TypeReference
Suzuki Coupling5-(Diethoxymethyl)-2-furylboronic acid (in situ)Aryl HalidesPalladium catalyst5-Aryl-2-furaldehydes (after deprotection) thieme-connect.com
Suzuki Coupling2-(4-Bromophenyl)benzofuranArylboronic acidPd(II) complex / K₂CO₃2-Arylbenzo[b]furan derivatives nih.govsemanticscholar.org
Alkenylation2-Bromobenzo[b]furansAlkenylaluminum reagentsPdCl₂ / XantPhos2-Alkenylbenzo[b]furan derivatives rsc.orgnih.gov

This strategic use of this compound in palladium-catalyzed reactions highlights its importance as a robust and adaptable building block in modern synthetic chemistry.

Suzuki Coupling Strategies for Furan Functionalization

The functionalization of furan rings through carbon-carbon bond formation is a cornerstone of modern organic synthesis, providing access to a wide array of molecules with significant applications in materials science and pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for this purpose. mdpi.comsemanticscholar.org In this context, this compound serves as a key substrate, primarily by acting as a protected precursor to 2-formylfuran. The diethyl acetal group masks the reactive aldehyde, preventing undesired side reactions while enabling the functionalization of the furan core, typically at the 5-position. google.com

A prevalent and efficient strategy involves the in situ generation of a boronic acid derivative from this compound. researchgate.netresearchgate.net This process typically begins with the metalation of this compound, often using a strong base like n-butyllithium, to create a highly reactive organolithium species. This intermediate is then reacted with a trialkyl borate (B1201080), such as triisopropyl borate or trimethyl borate, followed by an acidic workup. google.comgoogle.com This sequence yields 5-(diethoxymethyl)-2-furylboronic acid, which is often not isolated but used directly in the subsequent Suzuki coupling step. google.comresearchgate.netsci-hub.st

The palladium-catalyzed Suzuki coupling of the in situ generated 5-(diethoxymethyl)-2-furylboronic acid with various aryl halides is a highly effective one-pot procedure for synthesizing 5-aryl-2-furaldehydes. researchgate.net This method demonstrates broad applicability and is amenable to scale-up, delivering the desired products in high yields. researchgate.net The general reaction mechanism for the Suzuki-Miyaura coupling involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. mdpi.com

The success of the coupling reaction is dependent on the careful selection of the catalyst, base, and solvent system. Palladium catalysts, particularly those with phosphine (B1218219) ligands like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are commonly employed. researchgate.net The choice of base is also critical, with carbonates such as potassium carbonate or fluorides like cesium fluoride (B91410) being frequently used to facilitate the transmetalation step. researchgate.netacs.orgmdpi.com The reaction is typically carried out in solvents like 1,4-dioxane. researchgate.net After the coupling reaction, the acetal protecting group is readily hydrolyzed under acidic conditions to reveal the formyl group, yielding the final 5-aryl-2-furaldehyde product.

The research findings below illustrate the scope of the Suzuki coupling of in situ generated 5-(diethoxymethyl)-2-furylboronic acid with a variety of aryl halides.

Aryl HalideCatalystBaseSolventYield of 5-Aryl-2-furaldehyde (%)Reference
4-BromobenzonitrilePd(PPh₃)₄K₂CO₃1,4-Dioxane91 researchgate.net
Methyl 4-bromobenzoatePd(PPh₃)₄K₂CO₃1,4-Dioxane95 researchgate.net
4-BromoanisolePd(PPh₃)₄K₂CO₃1,4-Dioxane88 researchgate.net
3-BromopyridinePd(PPh₃)₄K₂CO₃1,4-Dioxane75 researchgate.net
1-Bromo-4-nitrobenzenePd(PPh₃)₄K₂CO₃1,4-Dioxane85 researchgate.net

Catalyst Development and Optimization in the Chemistry of 2 Diethoxymethyl Furan

The synthesis and transformation of 2-(diethoxymethyl)furan, a valuable chemical intermediate derived from biomass, heavily rely on the development of efficient and sustainable catalytic systems. Research in this area is increasingly guided by the principles of green chemistry, focusing on catalysts that are not only highly active and selective but also environmentally benign and reusable. This section explores the advancements in catalyst design, from homogeneous to heterogeneous systems, and their application in the chemistry of this compound.

Analytical and Spectroscopic Methodologies in the Research of 2 Diethoxymethyl Furan

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(diethoxymethyl)furan. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the furan (B31954) ring, the acetal (B89532) group, and their connectivity.

In ¹H NMR spectroscopy, the protons on the furan ring exhibit characteristic chemical shifts and coupling patterns. The proton at the C5 position typically appears as a doublet of doublets, coupled to the protons at C3 and C4. Similarly, the C3 and C4 protons show distinct signals, with their coupling constants providing clear evidence of their relative positions on the furan ring. The single proton of the acetal group (-CH(OEt)₂) gives a characteristic singlet, while the ethyl groups show a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbons of the furan ring, the acetal carbon, and the carbons of the ethoxy groups all resonate at predictable frequencies. In situ NMR analysis can also be employed to monitor the progress of reactions involving furan derivatives, providing kinetic and mechanistic insights. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity
H3 (Furan)~6.4-Doublet of doublets
H4 (Furan)~6.3-Doublet of doublets
H5 (Furan)~7.4-Doublet of doublets
-C H(OEt)₂~5.5~100Singlet
-O-C H₂-CH₃~3.6~61Quartet
-O-CH₂-C H₃~1.2~15Triplet
C2 (Furan)-~152-
C3 (Furan)-~110-
C4 (Furan)-~108-
C5 (Furan)-~143-

Note: Values are estimates based on data for structurally similar furan derivatives. Actual shifts may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Product Identification and Purity Assessment

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. When coupled with Gas Chromatography (GC-MS), it becomes a formidable tool for identifying the compound in complex mixtures and assessing its purity.

In electron ionization (EI) mass spectrometry, this compound will generate a molecular ion peak [M]⁺ corresponding to its molecular weight. The subsequent fragmentation pattern provides structural confirmation. mdpi.comresearchgate.net Common fragmentation pathways for acetals include the loss of an ethoxy radical (-•OCH₂CH₃) or an ethanol (B145695) molecule (-HOCH₂CH₃). The furan ring itself can also undergo characteristic fragmentation. The precise mass measurements obtained from high-resolution mass spectrometry (HRMS) can confirm the elemental formula. mdpi.comresearchgate.net

Table 2: Expected Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Formula
170[M]⁺ (Molecular Ion)[C₉H₁₄O₃]⁺
125[M - •OCH₂CH₃]⁺[C₇H₉O₂]⁺
97[M - •OCH₂CH₃ - C₂H₄]⁺[C₅H₅O₂]⁺
95[Furan-2-acylium]⁺[C₅H₃O₂]⁺
67[Furan]⁺•[C₄H₃O]⁺

Gas Chromatography (GC) for Quantitative Analysis and Reaction Profile Determination

Gas Chromatography (GC) is the premier technique for separating and quantifying volatile compounds like this compound. It is widely used to monitor reaction progress, determine product yields, and assess the purity of the final product. When equipped with a Flame Ionization Detector (FID), GC provides excellent quantitative data. nih.gov

The choice of the GC column is critical for achieving good separation. A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is typically effective for separating furan derivatives. nih.govresearchgate.net The analysis involves injecting a sample into a heated port, where it vaporizes and is carried by an inert gas through the column. The separation is based on the differential partitioning of compounds between the mobile gas phase and the stationary phase. researchgate.net Headspace solid-phase microextraction (HS-SPME) can be used as a sample preparation technique for extracting the compound from various matrices before GC analysis. nih.gov

Table 3: Typical Gas Chromatography (GC) Conditions for Furan Derivative Analysis

Parameter Condition
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film) nih.gov
Carrier Gas Helium at 1 mL/min mdpi.com
Injector Temperature 250 - 280 °C nih.gov
Oven Program Initial 35-40°C, hold for 2-4 min, ramp at 10-20°C/min to 200-250°C nih.govmdpi.com
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

High Performance Liquid Chromatography (HPLC) for Separation and Analysis of Complex Mixtures

High Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds that may not be sufficiently volatile or thermally stable for GC analysis. For this compound, reverse-phase HPLC is the most common approach.

In this mode, a non-polar stationary phase, such as a C8 or C18 silica-based column, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve efficient separation of complex mixtures containing furan derivatives with varying polarities. nih.gov Detection is commonly performed using a UV detector, as the furan ring possesses a chromophore that absorbs UV light at a specific wavelength.

Table 4: Example High Performance Liquid Chromatography (HPLC) Method for Furan Derivatives

Parameter Condition
Column C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase A Water with 0.1% Acetic or Formic Acid nih.gov
Mobile Phase B Acetonitrile or Methanol nih.gov
Flow Rate 0.4 - 1.0 mL/min nih.gov
Detector UV-Vis Diode Array Detector (DAD) at ~220-280 nm
Column Temperature 25 - 35 °C nih.gov

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include C-H stretching from the furan ring and the alkyl groups, C=C stretching of the furan ring, and strong C-O stretching vibrations from both the furan ether linkage and the acetal group. udayton.edu The unique pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) provides a distinctive signature for the compound. mdpi.com Comparing the obtained spectrum with known spectra of related furan compounds aids in structural confirmation. globalresearchonline.net

Table 5: Characteristic Infrared (IR) Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100C-H StretchFuran Ring
2850-3000C-H StretchAlkyl (Ethyl)
~1600, ~1500C=C StretchFuran Ring
~1380C-H BendAlkyl (Methyl)
1000-1250C-O Stretch (Asymmetric & Symmetric)Acetal and Furan Ether

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis of Catalysts

While not used to analyze the this compound molecule directly, X-ray Photoelectron Spectroscopy (XPS) is a critical surface-sensitive technique for characterizing the heterogeneous catalysts often used in its synthesis or subsequent conversion. researchgate.net The synthesis of furan acetals can be catalyzed by solid acids or supported metal catalysts.

XPS provides valuable information about the elemental composition of the catalyst's surface, the oxidation states of the elements, and their chemical environment. For instance, in a supported metal catalyst used for a hydrogenation or oxidation reaction involving a furan derivative, XPS can determine the oxidation state of the active metal (e.g., Pd, Pt, Au) and identify the nature of its interaction with the support material. researchgate.net This information is vital for understanding the catalyst's activity, selectivity, and stability, and for developing more efficient catalytic processes. frontiersin.org

Sustainability and Biomass Valorization Aspects in the Context of 2 Diethoxymethyl Furan

Principles of Green Chemistry Applied to the Synthesis and Transformations of 2-(Diethoxymethyl)furan

The synthesis of this compound and its subsequent chemical transformations are being refined to align with the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances. nc.gov Key to this is the development of one-pot synthesis protocols that improve efficiency and minimize waste. The acetalization of furfural (B47365) with ethanol (B145695) to form this compound is a important step in the production of value-added chemicals. researchgate.net This reaction can be part of a cascade of reactions, for example, leading to ethyl levulinate, a valuable biofuel and chemical feedstock. researchgate.net

The twelve principles of green chemistry provide a framework for creating more environmentally benign chemical processes. mpg.de These principles include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and designing safer chemicals. mpg.de In the context of this compound, this translates to exploring catalytic routes that avoid stoichiometric reagents and developing reaction pathways that integrate multiple steps to reduce separation and purification needs.

Utilization of Biomass-Derived Feedstocks: Furfural as a Renewable Platform Molecule

Furfural, the primary precursor for this compound, is a key platform molecule derived from the dehydration of C5 sugars like xylose, which are abundant in lignocellulosic biomass. rsc.orgutwente.nlmdpi.comatamanchemicals.com Lignocellulosic biomass, a non-edible and plentiful resource, represents a sustainable alternative to fossil fuels for the production of chemicals and fuels. mdpi.comudel.edu The conversion of biomass into furfural and its derivatives is a cornerstone of the biorefinery concept, which aims to create a wide range of products from renewable feedstocks. rsc.orgcsic.es

The production of furfural from agricultural residues such as corncobs and oat hulls is an established industrial process. atamanchemicals.com This renewable origin positions this compound as a bio-based chemical with a potentially lower carbon footprint compared to its petrochemical counterparts. Research is ongoing to improve the efficiency of furfural production from diverse biomass sources and to integrate its conversion into subsequent products like this compound seamlessly. researchgate.net

Maximizing Atom Economy and Minimizing Waste Generation in Synthetic Processes

Strategies to minimize waste in the production of this compound include:

Catalyst Recycling: Employing heterogeneous catalysts that can be easily separated and reused.

Process Optimization: Fine-tuning reaction conditions to maximize yield and selectivity, thereby reducing the formation of byproducts.

Integrated Processes: Combining the synthesis of this compound with its subsequent conversion in a one-pot or continuous flow system to eliminate intermediate workup steps. researchgate.net

The generation of waste is a significant concern in chemical manufacturing, not only due to environmental impact but also due to associated costs of treatment and disposal. researchgate.net By focusing on waste minimization from the outset of process design, the production of this compound can become more economically and environmentally sustainable. nc.gov

Development of Environmentally Benign Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. researchgate.net Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, ionic liquids, and bio-derived solvents like ethanol. mdpi.comsigmaaldrich.com

In the context of this compound synthesis, ethanol can serve as both a reactant and a solvent, which is a highly desirable feature from a green chemistry perspective. The use of aqueous-organic biphasic systems has also been explored to improve selectivity in the production of furans from sugars by continuously extracting the product and minimizing side reactions. utwente.nl Research into deep eutectic solvents and other neoteric solvents is also a promising area for developing more sustainable reaction media. researchgate.net

Table 1: Comparison of Conventional and Greener Solvents

Solvent Type Examples Advantages Disadvantages
Conventional Organic Solvents Dichloromethane, Toluene High solvency for many organic compounds Toxicity, Volatility, Environmental impact
Water H₂O Non-toxic, Abundant, Inexpensive Poor solubility for many organic reactants
Bio-derived Solvents Ethanol, Cyrene Renewable, Biodegradable May have lower solvency power for some reactions
Ionic Liquids [BMIM][BF₄] Low vapor pressure, Tunable properties Cost, Potential toxicity, Recycling challenges
Deep Eutectic Solvents Choline chloride/urea Inexpensive, Biodegradable, Easy to prepare Higher viscosity, Limited thermal stability

Process Intensification through Continuous Flow Systems for Efficient Production

Continuous flow chemistry offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. nih.govhw.ac.uk For the production of this compound and its derivatives, continuous flow systems can enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. mdpi.commdpi.comresearchgate.net

The use of packed-bed reactors with heterogeneous catalysts in a continuous flow setup is particularly attractive for industrial-scale production. mdpi.com This approach facilitates catalyst recovery and reuse, simplifies product purification, and allows for the integration of multiple reaction steps into a single, automated process. nih.gov For instance, the synthesis of furfuryl ethers from furfural has been demonstrated in a continuous flow system, highlighting the potential for efficient and scalable production of furan (B31954) derivatives. mdpi.com The intensification of these processes is a key step towards making the bio-based production of chemicals like this compound economically competitive with established petrochemical routes. utwente.nl

Future Research Trajectories and Perspectives on 2 Diethoxymethyl Furan Chemistry

Innovation in Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of 2-(diethoxymethyl)furan, primarily through the acetalization of furfural (B47365) with ethanol (B145695), is a key area for catalytic innovation. Research is focused on developing catalysts that offer high conversion rates and exceptional selectivity, while functioning under mild conditions to improve the process's green credentials.

Hierarchical zeolites, for instance, have demonstrated significant promise. These materials possess a mesoporous structure that facilitates the diffusion of reactants and products, leading to higher yields. researchgate.net A study using a hierarchical beta zeolite, composed of fused nanocrystallites, achieved a 77% yield of furfural diethyl acetal (B89532). researchgate.net The enhanced activity is attributed to its developed mesoporosity and lower acidity compared to conventional zeolites. researchgate.net

Aluminophosphate (APAl) catalysts are also under investigation. By varying the P/Al ratio and calcination temperatures, researchers can tune the Brønsted acid sites crucial for the acetalization reaction. researchgate.net An optimized APAl catalyst achieved up to 92% furfural conversion with over 99% selectivity to this compound in a flow system at room temperature. researchgate.net Other catalytic systems explored include heteropolyacids, ionic liquids, and various metal-supported catalysts. researchgate.net

Future work will likely focus on designing catalysts with even greater stability and reusability, which are critical factors for industrial-scale applications. The development of photocatalysts, such as sulphonic acid-functionalized porphyrins, that operate under visible light and ambient conditions, represents another frontier for energy-efficient synthesis. researchgate.net

Table 1: Performance of Various Catalytic Systems in the Synthesis of this compound
Catalyst SystemKey FeaturesReported Yield/ConversionReaction Conditions
Hierarchical Beta ZeolitesDeveloped mesoporosity, lower acidity77% yieldNot specified
Aluminophosphate (APAl)Tunable Brønsted acidity92% conversion, >99% selectivityRoom temperature, flow system
Porphyrin Photocatalyst (ILSAFPc)Visible light activityHigh conversion (specifics not given)Ambient conditions

Exploration of Novel Synthetic Applications in Diversified Chemical Spaces

While this compound is a recognized fuel additive, its potential as a versatile intermediate for creating a wider range of value-added chemicals is an expanding area of research. The furan (B31954) core is a key structural motif in many pharmaceuticals, agrochemicals, and polymers. The diethoxymethyl group serves as a protected aldehyde, which can be deprotected under specific conditions to reveal a reactive formyl group, enabling a host of subsequent transformations.

Future research will likely explore using this compound in reactions such as:

Diels-Alder Cycloadditions: The furan ring can act as a diene, reacting with various dienophiles to create complex bicyclic structures, which are scaffolds for new materials and biologically active molecules.

Ring-Opening and Rearrangement Reactions: Under specific catalytic conditions, the furan ring can be opened to yield linear compounds with multiple functionalities, providing pathways to valuable aliphatic building blocks.

Electrophilic Substitution: Reactions like nitration, halogenation, and sulfonation can introduce new functional groups onto the furan ring, paving the way for further derivatization. pharmaguideline.com

Hydrogenation and Hydrogenolysis: Selective hydrogenation can lead to tetrahydrofuran (B95107) derivatives, which are important solvents and monomers. mdpi.com

By leveraging the unique reactivity of both the furan ring and the protected aldehyde, chemists can aim to synthesize novel compounds that are not easily accessible through other routes. This diversification of applications is crucial for enhancing the economic attractiveness of furan-based chemistry.

Advanced Mechanistic Investigations Utilizing In-Situ Spectroscopy and Theoretical Approaches

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of this compound is essential for process optimization and catalyst design. Future research will increasingly employ sophisticated analytical and computational tools to probe these reaction pathways in detail.

In-situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, as well as nuclear magnetic resonance (NMR), can be used to monitor reactions in real-time. This allows for the identification of transient intermediates and the elucidation of the catalytic cycle, providing direct evidence for proposed mechanisms.

Theoretical Modeling: Computational chemistry, particularly density functional theory (DFT), is a powerful tool for mapping potential energy surfaces of reactions. nih.gov These calculations can predict the most likely reaction pathways, identify rate-determining steps, and explain the role of the catalyst in lowering activation barriers. nih.gov For example, theoretical studies on related furanic compounds have investigated the kinetics of their reactions with hydroxyl radicals, providing insights into their combustion and atmospheric chemistry. nih.gov

By combining experimental and theoretical approaches, researchers can gain a comprehensive picture of the reaction landscape. This knowledge will be invaluable for the rational design of next-generation catalysts with improved activity and selectivity for the production and conversion of this compound.

Integration of this compound Chemistry into Integrated Biorefinery Concepts

The long-term vision for sustainable chemical production involves the concept of an integrated biorefinery, where biomass is converted into a spectrum of valuable products, analogous to a petroleum refinery. daneshyari.com this compound, derived from furfural, which is in turn produced from the hemicellulose fraction of lignocellulosic biomass, is a prime candidate for integration into such systems. daneshyari.comnih.gov

Future research will focus on several key aspects of this integration:

Process Intensification: Developing continuous-flow processes that combine the production of furfural from biomass, its immediate conversion to this compound, and subsequent downstream processing. This minimizes energy-intensive separation steps. daneshyari.com

Solvent Selection: Utilizing green solvents or even solvent-free conditions for the synthesis of this compound. researchgate.net Research into using bio-derived solvents that could also serve as fuel components themselves, such as 2-methyltetrahydrofuran (B130290) (MTHF), is a promising avenue. daneshyari.com

By situating the chemistry of this compound within a holistic biorefinery model, its production can become more economically and environmentally sustainable.

Development of Sustainable and Economically Viable Production Technologies

For this compound to become a widely used chemical, its production must be both sustainable and economically competitive with petroleum-derived alternatives. Future research will be directed towards achieving these goals through several strategies:

Catalyst Cost and Longevity: Moving away from expensive noble metal catalysts towards catalysts based on abundant, low-cost metals like copper, nickel, and iron. frontiersin.org Ensuring the long-term stability and recyclability of these catalysts is paramount to reducing operational costs.

Feedstock Flexibility: Developing robust catalytic systems that can efficiently convert furfural derived from a variety of non-food biomass sources, including agricultural residues and forestry waste. frontiersin.org

Techno-Economic Analysis: Conducting thorough techno-economic assessments and life cycle analyses of different production routes to identify the most promising pathways from both an economic and environmental perspective.

The successful development of such technologies will be crucial for the commercial-scale production of this compound and its establishment as a key bio-based platform chemical.

Table 2: Chemical Compounds Mentioned
Compound Name
This compound
Furfural
Ethanol
2-Methyltetrahydrofuran (MTHF)
Tetrahydrofuran

Q & A

Q. What are the common synthetic routes for 2-(diethoxymethyl)furan (DEF), and how do reaction conditions influence yield?

DEF is typically synthesized via acetalization of furfural (FF) with ethanol using acid catalysts. For example, APO-5 zeolite catalysts achieve DEF with >99% selectivity at 140°C in a mixed formic acid-ethanol solvent . Alternative methods involve transfer hydrogenation using Amberlyst 15 and Pt/alumina under 348 K and 200 psi H₂, yielding DEF as a minor product (4%) alongside furfural ethyl ether (FEE) . Reaction parameters such as solvent composition, catalyst acidity, and hydrogen pressure critically impact selectivity. Crystallographic synthesis methods for related diethoxy-dihydrofurans are detailed in , involving IR, NMR, and X-ray crystallography for structural validation .

Q. What analytical techniques are recommended for quantifying DEF in complex matrices?

Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used. DEF elutes at 9.025 min under conditions described in , with molecular formula C₉H₁₄O₃ . Dynamic headspace-GC–MS enhances sensitivity by ~30x compared to static methods, reducing analysis time to 15 minutes . For biological or food matrices (e.g., Korean rice liquor), DEF concentrations range from 73.4 to 388 μg/L, detectable via GC-MS with retention indices (RI) calibrated against standards .

Q. What safety protocols should be followed when handling DEF in laboratory settings?

Limited toxicological data exist for DEF, but analogous furans require precautions against inhalation and dermal exposure. Safety data sheets recommend using fume hoods, gloves, and eye protection. First-aid measures include rinsing exposed skin/eyes and consulting a physician with the MSDS .

Advanced Research Questions

Q. How do catalytic properties (e.g., acidity, metal loading) dictate DEF selectivity in furfural conversion?

APO-5’s Brønsted acidity exclusively produces DEF via acetalization, while Pd-loaded APO-5 shifts selectivity to reductive etherification products (e.g., EFE) due to Pd nanoparticle (NP) hydrogenation activity . Balancing Pd NP size and hydrogenolysis activity is critical: 0.7 wt% Pd/C achieves 81% FEE yield, with DEF as a minor byproduct . Acidic co-catalysts (e.g., zeolite β) further enhance selectivity by stabilizing intermediates .

Q. How can contradictions in DEF formation pathways (e.g., acetalization vs. reductive etherification) be resolved experimentally?

Contradictory pathways arise from competing acid-catalyzed acetalization and metal-catalyzed hydrogenation. To isolate mechanisms:

  • Use APO-5 (acidic, no metal) to confirm DEF formation via acetalization .
  • Introduce Pd NPs to study hydrogenation-driven pathways, monitoring H₂ pressure effects on DEF vs. FEE selectivity .
  • Employ isotopic labeling (e.g., D₂O) to trace hydrogen sources in intermediate steps .

Q. What methodologies optimize DEF yield in biomass-derived feedstocks while minimizing side reactions?

Key strategies include:

  • Solvent tuning : Mixed ethanol-formic acid solvents enhance FF conversion (19% with APO-5) .
  • Catalyst design : Bimetallic Pd-Ru catalysts reduce unwanted hydrogenolysis, favoring DEF stability .
  • Temperature control : Lower temperatures (140°C) favor acetalization, while higher temperatures (>160°C) promote side reactions like levulinic ester formation .

Q. How does DEF’s structural configuration influence its reactivity in downstream applications (e.g., biofuel precursors)?

DEF’s diethoxy-methyl group enhances ether stability, making it a precursor for sustainable fuels. Computational studies (e.g., DFT) predict its hydrogenolysis to 2-methylfuran, a biofuel candidate. Experimental validation involves Pd/C catalysts under 473–493 K and 1000 psig H₂, yielding alkyl valerates . Crystallographic data () confirm steric effects of the ethoxy groups, which hinder ring-opening reactions .

Methodological Recommendations

  • Catalytic Testing : Use fixed-bed reactors with in-situ GC monitoring to track DEF formation dynamics .
  • Analytical Calibration : Reference DEF’s GC retention time (9.025 min) and MS fragments (e.g., m/z 140 for [M]⁺) against synthetic standards .
  • Safety Compliance : Follow ISO 17025 guidelines for handling furan derivatives, including waste disposal protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.